molecular formula C26H24N4O2 B1574427 TAS3681

TAS3681

カタログ番号: B1574427
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TAS3681 is a potent and orally active androgen receptor antagonist. This compound suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. This compound effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. This compound treatment effectively decreased AR level in CRPC tumors in vivo. This compound exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that this compound has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.

科学的研究の応用

Androgen Receptor Antagonist and Prostate Cancer Treatment

TAS3681 is primarily researched for its role in prostate cancer treatment, particularly in cases resistant to current therapies. It functions as a novel type of androgen receptor (AR) antagonist and exhibits AR downregulating activity. This makes it effective against metastatic castration-resistant prostate cancer and AR-targeted therapy resistance. Studies have demonstrated its activity against several AR mutations and its effectiveness in AR-v7 positive xenograft models. Further research has delved into its effects on cell-based AR overexpression/stabilization models, indicating its potential as a targeted therapy for aberrant AR-driven prostate cancer (Seki et al., 2018).

Role in Circumventing Resistance to Current AR-Targeted Therapies

This compound's unique properties allow it to potentially overcome resistance to existing AR-targeted therapies, a significant challenge in treating castration-resistant prostate cancer (CRPC). It suppresses growth in AR-positive prostate cancer cells without affecting AR-negative cells, suggesting its action is dependent on AR for efficacy. Its ability to reduce expression of both full-length and splice variant ARs in prostate cancer cells highlights its promise as a new therapeutic strategy in treating CRPC (Minamiguchi et al., 2014).

Implications in AR-Driven Tumor Resistance

Research also focuses on this compound's impact on aberrant AR signaling driving tumor resistance to AR-targeted therapies. Its ability to down-regulate full-length and splice variant ARs is significant, considering the acquired resistance seen in patients after treatments like enzalutamide and abiraterone. By targeting ligand-independent AR activation and AR overexpression, this compound presents a novel approach to managing CRPC progression (Kajiwara et al., 2017).

特性

分子式

C26H24N4O2

SMILES

Unknown

外観

Solid powder

同義語

TAS3681;  TAS-3681;  TAS 3681.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。